N-[2-(N-methylanilino)ethyl]butanamide
Description
N-[2-(N-methylanilino)ethyl]butanamide is a tertiary amide compound characterized by a butanamide moiety (CH₂CH₂CH₂CONH-) linked to an ethylamine group substituted with an N-methylaniline aromatic ring. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. The structure combines lipophilic (aromatic ring, methyl group) and hydrophilic (amide, ethylamine) features, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
N-[2-(N-methylanilino)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-7-13(16)14-10-11-15(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIQIMCUCGQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2)
Structural Differences :
- Amide Type : Contains a phenylacetamide group (C₆H₅CH₂CONH-) versus the target compound’s butanamide chain.
- Amino Substituent: Features a diethylaminoethyl group (aliphatic tertiary amine) instead of the N-methylanilinoethyl group (aromatic secondary amine).
Physicochemical Properties :
- Molecular weight: 234.34 g/mol (vs. 220.31 g/mol for the target compound).
- Increased lipophilicity due to the phenyl group and diethylamino substituent, as aliphatic amines generally exhibit higher logP values than aromatic amines.
Functional Implications :
- Aliphatic amines like diethylaminoethyl are often used in drug design to modulate blood-brain barrier penetration, whereas aromatic amines (e.g., N-methylanilino) may favor receptor binding in peripheral tissues .
N-{2,2,2-Trichloro-1-[3-(trifluoromethyl)anilino]ethyl}butanamide (CAS 324073-00-9)
Structural Differences :
- Halogenation: Contains trichloroethyl and trifluoromethylanilino groups, introducing strong electron-withdrawing effects.
- Amide Chain : Shares the butanamide backbone but with a bulkier, halogenated substituent.
Physicochemical Properties :
- Molecular weight: 377.62 g/mol (significantly higher than the target compound).
- Halogens (Cl, F) increase metabolic stability and resistance to oxidative degradation but may reduce aqueous solubility.
Functional Implications :
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Derivatives
Structural Differences :
- Complex Substituents : Includes chloropyridinyl , cyclopropanesulfonamido , and pyrimidinyl groups, creating a multi-ring system.
- Amide Linkage : Shares the butanamide chain but with extended aromatic and sulfonamide functionalities.
Functional Implications :
- Designed as CTPS1 inhibitors for treating proliferative diseases, these derivatives highlight the importance of aromatic and sulfonamide groups in enzyme inhibition.
Acebutolol-Related Impurities (e.g., N,N'-[[(1-Methylethyl)imino]-bis[...]]dibutanamide)
Structural Differences :
- Multi-Amidated Chains : Dibutanamide impurities feature branched or extended amide linkages, unlike the target’s single amide group.
- Pharmaceutical Context : These impurities arise during Acebutolol (beta-blocker) synthesis, emphasizing the role of butanamide in drug manufacturing.
Functional Implications :
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
Structural Differences :
- Cyano Group: Introduces a strong electron-withdrawing group adjacent to the amide.
- Smaller Backbone : Shorter carbon chain (acetamide vs. butanamide).
Functional Implications :
- Limited toxicological data (as noted in the safety sheet) suggest caution in handling, a consideration relevant to the target compound if similar untested hazards exist .
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